molecular formula C25H19Cl2NO B14643692 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol CAS No. 56501-76-9

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol

Cat. No.: B14643692
CAS No.: 56501-76-9
M. Wt: 420.3 g/mol
InChI Key: IAFKMJAWWHPCQB-UHFFFAOYSA-N
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Description

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol is a complex organic compound characterized by its unique structure, which includes chlorophenyl, phenyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzophenone with 2-pyridylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanone
  • 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethane
  • 1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethene

Uniqueness

1-Di(4-chlorophenyl)-1-phenyl-2-(2-pyridyl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

56501-76-9

Molecular Formula

C25H19Cl2NO

Molecular Weight

420.3 g/mol

IUPAC Name

1,1-bis(4-chlorophenyl)-2-phenyl-2-pyridin-2-ylethanol

InChI

InChI=1S/C25H19Cl2NO/c26-21-13-9-19(10-14-21)25(29,20-11-15-22(27)16-12-20)24(18-6-2-1-3-7-18)23-8-4-5-17-28-23/h1-17,24,29H

InChI Key

IAFKMJAWWHPCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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